N1-(2-fluorophenyl)benzene-1,4-dicarboxamide
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Overview
Description
“N1-(2-fluorophenyl)benzene-1,4-dicarboxamide” is a chemical compound with the CAS Number: 1089997-35-2 . It has a molecular weight of 258.25 and its IUPAC name is N1- (2-fluorophenyl)terephthalamide .
Molecular Structure Analysis
The molecular formula of “N1-(2-fluorophenyl)benzene-1,4-dicarboxamide” is C14H11FN2O2. The Inchi Code is 1S/C14H11FN2O2/c15-11-3-1-2-4-12(11)17-14(19)10-7-5-9(6-8-10)13(16)18/h1-8H, (H2,16,18) (H,17,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(2-fluorophenyl)benzene-1,4-dicarboxamide” include a molecular weight of 258.25 and a molecular formula of C14H11FN2O2. The compound has an Inchi Code of 1S/C14H11FN2O2/c15-11-3-1-2-4-12(11)17-14(19)10-7-5-9(6-8-10)13(16)18/h1-8H, (H2,16,18) (H,17,19) .Scientific Research Applications
Heterogeneous Catalysis
N1-(2-fluorophenyl)benzene-1,4-dicarboxamide derivatives have been explored for their catalytic properties. For instance, benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with N1-(2-fluorophenyl)benzene-1,4-dicarboxamide, have been used to construct covalent organic frameworks (COFs). These COFs, exhibiting amide functionalities, have demonstrated efficiency as catalysts in Knoevenagel condensation reactions, showcasing their potential in heterogeneous catalysis (Yang Li et al., 2019).
Antitumor Activity
Compounds structurally related to N1-(2-fluorophenyl)benzene-1,4-dicarboxamide have been investigated for their antitumor properties. A synthetic benzamide derivative, MS-27-275, was found to inhibit histone deacetylase, causing hyperacetylation of nuclear histones in tumor cell lines and demonstrating significant in vivo antitumor activity. This suggests a potential pathway for cancer treatment research utilizing similar compounds (A. Saito et al., 1999).
Material Science and Polymer Chemistry
Research has been conducted on the synthesis and properties of ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine), demonstrating the versatility of these compounds in material science. The derived polyamides showed high thermal stability and solubility in various solvents, indicating their potential for creating advanced materials with specific properties (S. Hsiao et al., 2000).
Neurological Research
In neurological research, compounds similar to N1-(2-fluorophenyl)benzene-1,4-dicarboxamide have been utilized as molecular imaging probes to study serotonin 1A receptors in Alzheimer's disease patients. This highlights the potential of these compounds in developing diagnostic tools for neurological conditions (V. Kepe et al., 2006).
Supramolecular Chemistry
The supramolecular chemistry application of benzene-1,3,5-tricarboxamides, related to N1-(2-fluorophenyl)benzene-1,4-dicarboxamide, is notable for its versatility. These compounds have been utilized in various applications ranging from nanotechnology to polymer processing and biomedical applications, thanks to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding (S. Cantekin et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-N-(2-fluorophenyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-3-1-2-4-12(11)17-14(19)10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXHRQFWLJWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1089997-35-2 |
Source
|
Record name | N1-(2-fluorophenyl)benzene-1,4-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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